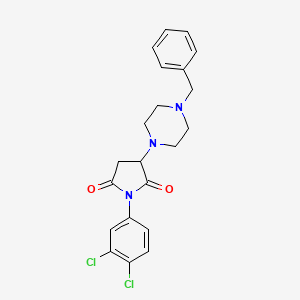
N,N'-bis(4-fluorobenzyl)terephthalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N'-bis(4-fluorobenzyl)terephthalamide, also known as BBTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BBTA is a derivative of terephthalic acid and has two 4-fluorobenzyl groups attached to the nitrogen atoms of the amide group. This article aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of BBTA.
Mécanisme D'action
The mechanism of action of N,N'-bis(4-fluorobenzyl)terephthalamide is not well understood. However, it is believed that the 4-fluorobenzyl groups attached to the nitrogen atoms of the amide group play a crucial role in the electronic properties of the compound. The presence of these groups enhances the charge carrier mobility and improves the stability of the semiconducting materials.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of N,N'-bis(4-fluorobenzyl)terephthalamide. However, studies have shown that N,N'-bis(4-fluorobenzyl)terephthalamide is relatively non-toxic and does not exhibit any significant cytotoxicity towards mammalian cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N,N'-bis(4-fluorobenzyl)terephthalamide is its ease of synthesis, which makes it a cost-effective building block for the synthesis of semiconducting materials. N,N'-bis(4-fluorobenzyl)terephthalamide also exhibits high charge carrier mobility and excellent optical properties, which make it a promising material for use in optoelectronic devices. However, one of the limitations of N,N'-bis(4-fluorobenzyl)terephthalamide is its relatively low solubility in common organic solvents, which can make it challenging to work with in certain lab experiments.
Orientations Futures
There are several future directions for the study of N,N'-bis(4-fluorobenzyl)terephthalamide. One area of research is the synthesis of new derivatives of N,N'-bis(4-fluorobenzyl)terephthalamide that exhibit improved electronic and optical properties. Another area of research is the application of N,N'-bis(4-fluorobenzyl)terephthalamide in the development of high-performance organic electronic devices such as organic field-effect transistors and organic light-emitting diodes. Furthermore, the use of N,N'-bis(4-fluorobenzyl)terephthalamide in the synthesis of new materials for energy storage and conversion applications is also a promising area of research.
Méthodes De Synthèse
N,N'-bis(4-fluorobenzyl)terephthalamide can be synthesized using a simple two-step process. The first step involves the reaction of 4-fluorobenzylamine with terephthalic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP) to form the intermediate product, N-(4-fluorobenzyl)terephthalamide. The second step involves the reaction of N-(4-fluorobenzyl)terephthalamide with 4-fluorobenzyl chloride in the presence of a base such as triethylamine to form N,N'-bis(4-fluorobenzyl)terephthalamide.
Applications De Recherche Scientifique
N,N'-bis(4-fluorobenzyl)terephthalamide has been studied for its potential applications in various fields such as organic electronics, optoelectronics, and photovoltaics. N,N'-bis(4-fluorobenzyl)terephthalamide has been used as a building block for the synthesis of semiconducting materials that exhibit high charge carrier mobility and excellent optical properties. N,N'-bis(4-fluorobenzyl)terephthalamide has also been used as a hole-transporting material in perovskite solar cells, which has shown promising results in improving the efficiency and stability of the devices.
Propriétés
IUPAC Name |
1-N,4-N-bis[(4-fluorophenyl)methyl]benzene-1,4-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N2O2/c23-19-9-1-15(2-10-19)13-25-21(27)17-5-7-18(8-6-17)22(28)26-14-16-3-11-20(24)12-4-16/h1-12H,13-14H2,(H,25,27)(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMLULPYRJSHOAE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-bis(4-fluorobenzyl)benzene-1,4-dicarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[({1-[2-(3-fluorophenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]ethanol](/img/structure/B5231703.png)
![phenyl 2-{[(4-phenyl-1,3-thiazol-2-yl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5231704.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![4-butoxy-N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5231714.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)

![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)
![(1R*,5S*)-6-[5-(1-benzofuran-2-yl)-1,2,4-triazin-3-yl]-6-azabicyclo[3.2.1]octane](/img/structure/B5231751.png)

![ethyl 4-[4-(2-hydroxy-3-methoxy-5-nitrobenzylidene)-3,5-dioxo-1-pyrazolidinyl]benzoate](/img/structure/B5231756.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)
![N-allyl-2-[(4-methoxyphenoxy)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5231773.png)